molecular formula C11H11NO3 B2790612 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one CAS No. 67159-79-9

3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2790612
CAS No.: 67159-79-9
M. Wt: 205.213
InChI Key: QPCPKZFKKMWXQT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one (CAS: 67159-79-9) is a bicyclic ketone derivative featuring a nitro group at position 6 and two methyl groups at position 3 of the indenone scaffold. This compound belongs to the class of indanone derivatives, which are widely studied for their pharmacological and chemical properties .

Properties

IUPAC Name

3,3-dimethyl-6-nitro-2H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2)6-10(13)8-5-7(12(14)15)3-4-9(8)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCPKZFKKMWXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67159-79-9
Record name 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one
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Preparation Methods

The synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and affect various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Variations

2-Methyl-6-Nitro-2,3-Dihydro-1H-Inden-1-One (21a)
  • Structure : Nitro at position 6, methyl at position 2 (vs. dimethyl at position 3 in the target compound).
  • Properties : Synthesized as a yellow solid (m.p. 64–66°C) with a molecular ion peak at m/z 192 ([M + H]⁺) .
  • Key Difference : The methyl group at position 2 creates distinct steric and electronic effects compared to the dimethyl substitution at position 3. This positional variation may alter binding interactions in biological systems.
3-Hydroxy-5-Isopropyl-3-Methyl-2,3-Dihydro-1H-Inden-1-One
  • Structure : Hydroxy and isopropyl groups at position 3 (vs. nitro and dimethyl groups).
  • Activity : Exhibits allelopathic effects with IC₅₀ values of 0.34 mM (hypocotyl) and 0.16 mM (root) against Lepidium sativum .
AChE Inhibitors: Triazole-Quinoline-Indanone Hybrids (22, 23)
  • Structure: Methoxy and benzylidene-triazole-quinoline substituents.
  • Activity : IC₅₀ values of 114 µM (22) and 109 µM (23) against human acetylcholinesterase (hAChE) .
  • Key Difference: The target compound lacks the triazole-quinoline moiety, which is critical for dual-binding-site inhibition of hAChE.
(E)-2-((1H-Indol-3-yl)Methylene)-2,3-Dihydro-1H-Inden-1-One (IMDHI)
  • Structure : Indole-methylene group at position 2.
  • Activity : Strong antimicrobial activity against E. coli, P. vulgaris, and B. subtilis .
  • Key Difference : The indole group enhances π-π stacking interactions, whereas the nitro group in the target compound may favor electrophilic interactions.

Substituent Effects on Reactivity and Stability

6,7-Dichloro-2,3-Dihydro-1H-Inden-1-One
  • Structure : Chloro substituents at positions 6 and 5.
2,3-Dihydro-1,1,3-Trimethyl-5(or 6)-Nitro-3-(4-Nitrophenyl)-1H-Indene
  • Structure : Additional nitro group on a phenyl ring and trimethyl substitution.
  • Key Difference : The bulky 4-nitrophenyl group may reduce solubility but enhance binding affinity in hydrophobic environments .

Biological Activity

3,3-Dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one (CAS Number: 67159-79-9) is a compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 67159-79-9

The biological activity of this compound is largely attributed to its nitro group, which can be reduced to form reactive intermediates. These intermediates can interact with various cellular components, influencing biochemical pathways. The compound's activity may vary depending on the biological context and specific molecular targets involved.

Anticancer Potential

The compound's structural similarity to other biologically active molecules raises interest in its potential anticancer properties. For example:

  • Indane Derivatives : Compounds derived from indane structures have been associated with anticancer activities. Research has highlighted the potential of these derivatives in inhibiting tumor growth and inducing apoptosis in cancer cells.

A study evaluating the cytotoxicity of indanone derivatives found significant growth inhibition in various cancer cell lines with IC50 values ranging from 7.01 µM to 14.31 µM . This suggests that this compound could similarly affect cancer cell proliferation.

Study on Structural Analogues

A comparative analysis of several nitro-containing compounds indicated that structural modifications significantly impact biological activity. For instance:

  • Nitro Group Reduction : The reduction of the nitro group to an amino group has been shown to enhance the biological activity of similar compounds.
  • Substitution Reactions : Nucleophilic substitutions can yield derivatives with improved efficacy against specific targets.

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of compounds like this compound.

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